2-(1-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazole
Description
2-(1-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with a methoxyphenoxyethyl side chain
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H20N2O2/c1-4-7-14-10-11-17(18(12-14)22-3)23-13(2)19-20-15-8-5-6-9-16(15)21-19/h4-13H,1-3H3,(H,20,21)/b7-4+ |
InChI Key |
YIRDRBWMTHCFKI-QPJJXVBHSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC(C)C2=NC3=CC=CC=C3N2)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(C)C2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method starts with the preparation of the methoxyphenoxyethyl intermediate, which is then coupled with a benzodiazole derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-(1-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(1-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar phenoxy structure and may have comparable biological activities.
Indole derivatives: These compounds have a similar benzene ring structure and may exhibit similar chemical reactivity.
Quinoline derivatives: These compounds also have a nitrogen-containing ring structure and may be used in similar applications
Uniqueness
2-(1-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
